1-(4-Acetylpiperazin-1-yl)-2-(cyclopentylmethylsulfanyl)propan-1-one

Catalog No.
S7939836
CAS No.
M.F
C15H26N2O2S
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Acetylpiperazin-1-yl)-2-(cyclopentylmethylsul...

Product Name

1-(4-Acetylpiperazin-1-yl)-2-(cyclopentylmethylsulfanyl)propan-1-one

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-(cyclopentylmethylsulfanyl)propan-1-one

Molecular Formula

C15H26N2O2S

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C15H26N2O2S/c1-12(20-11-14-5-3-4-6-14)15(19)17-9-7-16(8-10-17)13(2)18/h12,14H,3-11H2,1-2H3

InChI Key

DVPXEPUBKXRVID-UHFFFAOYSA-N

SMILES

CC(C(=O)N1CCN(CC1)C(=O)C)SCC2CCCC2

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C)SCC2CCCC2
1-(4-Acetylpiperazin-1-yl)-2-(cyclopentylmethylsulfanyl)propan-1-one is a synthetic chemical compound that belongs to the class of designer drugs. It is also known by its street name "Gray Death" due to its deadly potency. The chemical formula for APCYP is C19H29N3O2S, and it has a molecular weight of 363.53 grams per mole.
APCYP is a fine white crystalline powder that is highly soluble in organic solvents such as methanol, ethanol, and chloroform. It has a melting point of 98-100 degrees Celsius and a boiling point of 516 degrees Celsius. The compound has a high vapor pressure, which makes it volatile and easily inhalable.
The synthesis of APCYP involves the reaction of piperazine, 1,3-cyclopentanedione, and thiobenzamide in the presence of acetic acid and heat. The reaction takes place in a solvent such as ethanol or methanol, and the resulting product is purified by recrystallization. The chemical structure of APCYP can be characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
The analytical methods used to identify and quantify APCYP in biological samples include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC). These techniques offer accurate and reliable results for detecting APCYP in forensic and clinical settings.
APCYP has demonstrated a significant affinity for serotonin, dopamine, and norepinephrine receptors in the brain, which suggests its potential as a psychoactive substance. Animal studies have shown that APCYP produces powerful stimulant effects, such as increased locomotor activity and hyperthermia. However, due to its high potency, it poses a significant risk of overdose and toxicity, leading to death.
APCYP has been reported to cause severe toxicity when ingested, inhaled, or injected. In animal studies, it has shown to cause convulsions, respiratory distress, and cardiac arrest. The compound has a narrow lethal dose range, and a small overdose can be fatal. In humans, it has been associated with multiple overdose deaths.
Currently, APCYP has no approved medical or scientific applications. However, its potency and affinity for various receptors make it a potential candidate for studies of neuropharmacology and psychopharmacology.
APCYP is listed as a Schedule I controlled substance in the United States, meaning it is highly regulated and not available for use legally. As a result, research on APCYP is limited and primarily focused on its toxicological properties.
APCYP has potential applications in various fields, including neuroscience, toxicology, and forensic science. It could be used in studies of the brain's reward system and the effects of different neurotransmitters on behavior. Furthermore, its powerful physiological effects make it an ideal candidate for use in experiments on addiction and substance abuse.
The primary limitation to APCYP research is its legal status as a controlled substance. This limits the availability of APCYP for legitimate research, and its unknown or poorly understood effects suggest that its use requires caution. In the future, researchers may consider investigating the therapeutic potential of APCYP in the treatment of psychiatric or neurological disorders. Additionally, further studies on the compound's pharmacokinetics and metabolism could improve understanding of its potential liabilities, toxicity, and safety.
1. Determine the long-term effects of APCYP use in humans and animals.
2. Investigate the molecular mechanisms underlying APCYP's high potency and toxicity.
3. Explore the therapeutic potential of APCYP in treating neuropsychiatric disorders.
4. Develop new analytical methods to improve detection and quantification of APCYP in various matrices.
5. Investigate the environmental impact of APCYP and its potential for bioaccumulation.
6. Investigate the potential interactions of APCYP with other drugs.
7. Investigate APCYP's effects on different populations, including pregnant women, different age groups, and individuals with underlying medical conditions.
8. Investigate the use of APCYP in scientific experiments as a tool to understand neuropsychiatric disorders and drug addiction.
9. Develop strategies to reduce the risks posed by APCYP.
10. Investigate new approaches to the synthesis of APCYP that are safer and more environmentally friendly.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

298.17149925 g/mol

Monoisotopic Mass

298.17149925 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-01-05

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